molecular formula C₁₂H₁₃NO₈ B1140715 Nicotinic Acid Acyl-beta-D-glucuronide CAS No. 24719-73-1

Nicotinic Acid Acyl-beta-D-glucuronide

Número de catálogo B1140715
Número CAS: 24719-73-1
Peso molecular: 299.23
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nicotinic acid acyl-beta-D-glucuronide (NAG) is an important intermediate in the metabolism of nicotinic acid, an essential nutrient for humans. It is a water-soluble compound that is produced by the liver and is involved in the regulation of cholesterol, fatty acid, and glucose metabolism. NAG plays a role in several physiological processes, including the regulation of glucose and lipid metabolism, and has been studied extensively in recent years.

Aplicaciones Científicas De Investigación

Application in Pharmacology and Toxicology

Summary of the Application

Acyl glucuronides, including Nicotinic Acid Acyl-beta-D-glucuronide, are metabolites of various drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). They are known to covalently bind to endogenous proteins, which may lead to the dysfunction of these proteins .

Methods of Application or Experimental Procedures

The formation of covalent protein adducts of NSAID-AG is studied using UDP-glucuronosyltransferase (UGT), an enzyme that catalyzes the conversion of NSAIDs to NSAIDs-AG . The study involves quantitative analysis of the covalent adduct formation of NSAIDs-AG with UGT .

Results or Outcomes

The capacity of diclofenac-AG to form covalent adducts with UGT1A9 or UGT2B7 was approximately 10 times higher than that of mefenamic acid-AG. The amounts of covalent adducts of AG of propionic acid derivative NSAIDs with UGT2B were higher than those with UGT1A .

Application in Drug Discovery and Lead Optimization

Summary of the Application

The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities is being studied. This includes the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems .

Methods of Application or Experimental Procedures

Detailed in vitro and in vivo animal studies were performed to explore the underlying mechanisms of toxicity, including assessments of covalent binding burden, hepatic transporter inhibition, mitochondrial toxicity, and liver injury in rats .

Results or Outcomes

Despite important advances in the analytical methodology used to detect, identify and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites .

Application in Medicinal Chemistry

Summary of the Application

Glucuronidation is a fundamental process in Phase II metabolism, where a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . This process involves the use of acyl glucuronides, including Nicotinic Acid Acyl-beta-D-glucuronide .

Methods of Application or Experimental Procedures

The glucuronidation process involves the use of the cofactor UDPGA, which is widely distributed in the body, especially the liver . Fifteen UGT isoforms have been identified as responsible for human glucuronidation .

Results or Outcomes

The primary product of the glucuronidation process is always the 1β-glucuronide . Some glucuronides, notably N-glucuronides, are not detected in pre-clinical toxicology .

Application in Drug Safety Assessment

Summary of the Application

There has been a lively debate for several years on whether O-acyl glucuronide metabolites of carboxylic acids are toxic, affecting both the safety assessment of well-used drugs and new drug development programs .

Methods of Application or Experimental Procedures

This involves the study of the interaction between glucuronides and macromolecules .

Results or Outcomes

While there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites, these metabolites are known to interact with macromolecules .

Propiedades

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZLIYOEGIYOQP-QIDQEODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinic Acid Acyl-beta-D-glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.